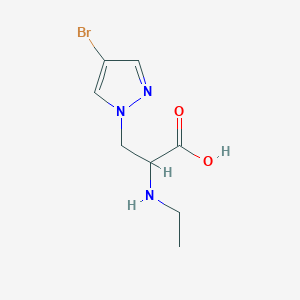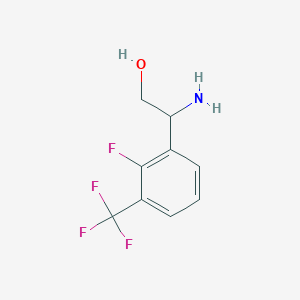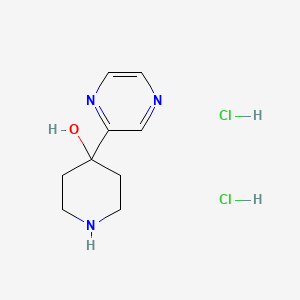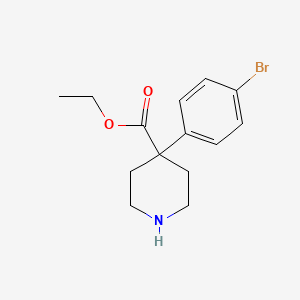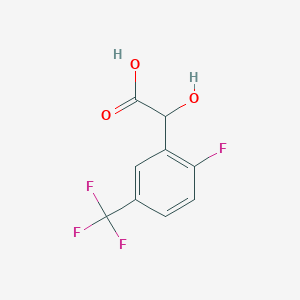
2-Fluoro-5-(trifluoromethyl)mandelic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-5-(trifluoromethyl)mandelic acid is an organic compound that features both fluorine and trifluoromethyl groups. These functional groups are known for their significant impact on the chemical and physical properties of molecules, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of aromatic compounds using reagents like trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride source . Another approach involves the use of trifluoroiodomethane in aromatic coupling reactions .
Industrial Production Methods
Industrial production methods for such fluorinated compounds often involve large-scale reactions using specialized equipment to handle the highly reactive and sometimes hazardous reagents. The use of antimony fluoride or sulfur tetrafluoride for trifluoromethylation is common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-5-(trifluoromethyl)mandelic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction can be catalyzed by agents like bismuth, leading to the formation of oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Bismuth compounds.
Reducing agents: Lithium aluminum hydride.
Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can yield a wide range of functionalized derivatives .
Aplicaciones Científicas De Investigación
2-Fluoro-5-(trifluoromethyl)mandelic acid has several applications in scientific research:
Mecanismo De Acción
The mechanism by which 2-Fluoro-5-(trifluoromethyl)mandelic acid exerts its effects involves interactions with various molecular targets. The presence of fluorine atoms can significantly alter the compound’s electronic properties, affecting its binding affinity to enzymes and receptors . The trifluoromethyl group can also enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets .
Comparación Con Compuestos Similares
Similar Compounds
Trifluoromethylmandelic acid: Similar in structure but lacks the fluorine atom at the 2-position.
Fluoromandelic acid: Contains a fluorine atom but lacks the trifluoromethyl group.
Trifluoromethylphenylacetic acid: Similar functional groups but different core structure.
Uniqueness
2-Fluoro-5-(trifluoromethyl)mandelic acid is unique due to the presence of both fluorine and trifluoromethyl groups, which impart distinct electronic and steric properties. These features make it particularly valuable in applications requiring high stability and specific reactivity .
Propiedades
Fórmula molecular |
C9H6F4O3 |
|---|---|
Peso molecular |
238.14 g/mol |
Nombre IUPAC |
2-[2-fluoro-5-(trifluoromethyl)phenyl]-2-hydroxyacetic acid |
InChI |
InChI=1S/C9H6F4O3/c10-6-2-1-4(9(11,12)13)3-5(6)7(14)8(15)16/h1-3,7,14H,(H,15,16) |
Clave InChI |
PIEPTZJJJAHBTL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(F)(F)F)C(C(=O)O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Oxa-1,12-diazatricyclo[8.4.0.0,2,7]tetradeca-2,4,6-trienedihydrochloride](/img/structure/B15312775.png)

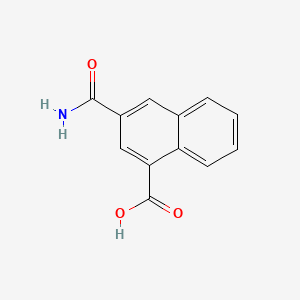

![1-{2-Azabicyclo[3.1.0]hexane-1-carbonyl}-2-azabicyclo[3.1.0]hexane dihydrochloride](/img/structure/B15312812.png)
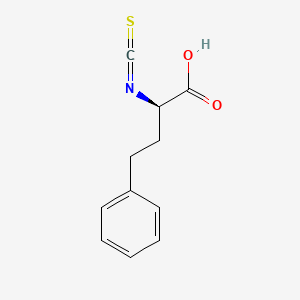
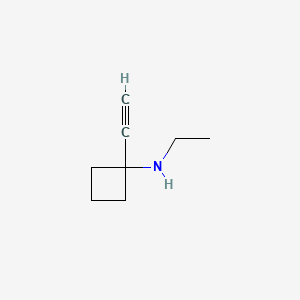
![(1r,3s,5s)-6,6-Dimethylbicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B15312841.png)
